molecular formula C12H11ClF3NO B2775482 N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide CAS No. 2411302-88-8

N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide

Cat. No.: B2775482
CAS No.: 2411302-88-8
M. Wt: 277.67
InChI Key: YELLGUBNNDMHLP-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a trifluoroethyl group, and a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide typically involves the reaction of 4-chlorobenzyl chloride with trifluoroacetic acid in the presence of a base to form the intermediate 4-chlorophenyl-2,2,2-trifluoroethyl ketone. This intermediate is then reacted with N-methylprop-2-enamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide
  • N-[1-(4-Fluorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide
  • N-[1-(4-Methylphenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide

Uniqueness

N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s trifluoroethyl group also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO/c1-3-10(18)17(2)11(12(14,15)16)8-4-6-9(13)7-5-8/h3-7,11H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELLGUBNNDMHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=C(C=C1)Cl)C(F)(F)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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